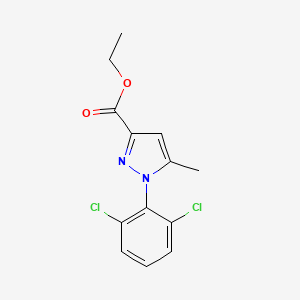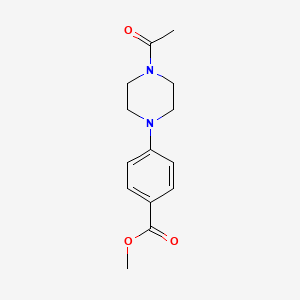
Methyl 4-(4-acetylpiperazin-1-yl)benzoate
Descripción general
Descripción
“Methyl 4-(4-acetylpiperazin-1-yl)benzoate” is a chemical compound with the CAS Number: 1035271-10-3 and a molecular formula of C14 H18 N2 O3 . It has a molecular weight of 262.31 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14 H18 N2 O3 . More detailed structural information or analysis is not available in the search results.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 262.31 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Methyl 4-(4-acetylpiperazin-1-yl)benzoate has been investigated for its antiproliferative activity against human cancer cells. A study by Minegishi et al. (2015) identified a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482), as having promising antiproliferative activity. This compound was found to inhibit tubulin polymerization and induce G2/M cell cycle arrest in HeLa cells, suggesting its potential as a cancer therapeutic agent (Minegishi et al., 2015).
Photopolymerization and Photoinitiator Applications
Research by Guillaneuf et al. (2010) explored the use of a compound similar to this compound in photopolymerization. They developed a new alkoxyamine bearing a chromophore group, which showed potential as a photoiniferter. This compound decomposed under UV irradiation to generate radicals, indicating its utility in photopolymerization processes (Guillaneuf et al., 2010).
Synthesis of Key Precursors in Pharmaceutical Development
Koroleva et al. (2012) reported on the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the production of imatinib, a significant pharmaceutical compound. Their method offered a simple and efficient in situ synthesis approach, indicating the importance of such compounds in the development of crucial medications (Koroleva et al., 2012).
Applications in Antimicrobial Research
El-Haggar et al. (2015) synthesized novel benzoate derivatives, including compounds related to this compound, and evaluated their antibacterial activity. These derivatives showed promising results against various bacteria, demonstrating the potential of such compounds in developing new antimicrobial agents (El-Haggar et al., 2015).
Enzymatic Hydrolysis and Prodrug Development
Jensen et al. (1990) investigated N-substituted aminomethylbenzoate esters of metronidazole for their potential as water-soluble prodrugs suitable for intravenous injection. This study highlights the importance of such compounds in developing prodrugs with improved solubility and stability (Jensen et al., 1990).
Propiedades
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(18)19-2/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAIUARRSECKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

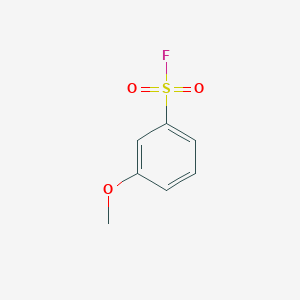
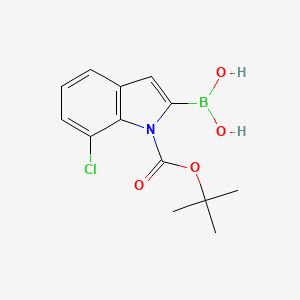
![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)

![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)
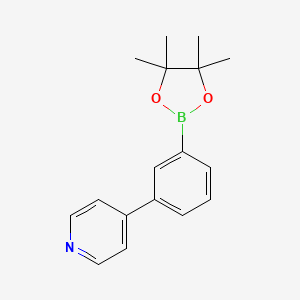
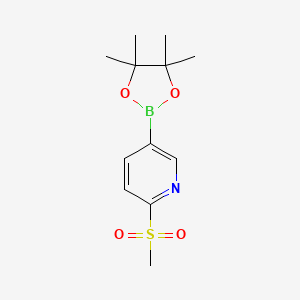
![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)
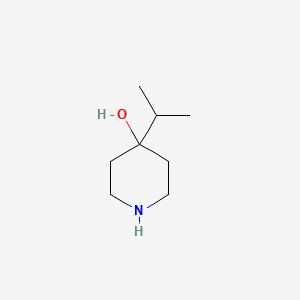
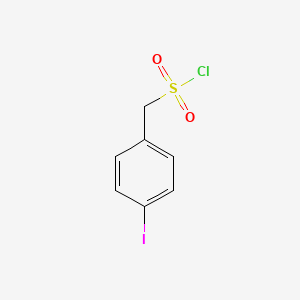
![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)
